(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone
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Overview
Description
6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with tetrahydroisoquinoline derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted tetrahydroisoquinolines, each with distinct chemical and physical properties.
Scientific Research Applications
6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives with varying substituents, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 1-[(2-Methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of methoxy and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H29NO6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C27H29NO6/c1-30-20-11-9-18(10-12-20)27(29)28-14-13-19-15-25(32-3)26(33-4)16-21(19)22(28)17-34-24-8-6-5-7-23(24)31-2/h5-12,15-16,22H,13-14,17H2,1-4H3 |
InChI Key |
NDAQUPITFDIBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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